molecular formula C36H50ClN3O11 B1234295 [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate CAS No. 50657-33-5

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate

Cat. No.: B1234295
CAS No.: 50657-33-5
M. Wt: 736.2 g/mol
InChI Key: CJFMMFRLGXTVGK-MSCMCLLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6438457 is a natural product found in Mallotus nudiflorus with data available.

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of various novel compounds using complex chemical structures. For instance, Hřebabecký et al. (2006) synthesized new conformationally locked carbocyclic nucleosides, providing insights into the development of nucleoside analogs (Hřebabecký et al., 2006). Similarly, Pohl et al. (1995) investigated a diaza-cyclo-tetradecadiene-bis(pyrido.silafuran) ring system, contributing to the understanding of complex ring structures in chemical synthesis (Pohl et al., 1995).

Development of Catalytic and Pharmaceutical Agents

Yakura et al. (1999) explored the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction, advancing the development of catalytic agents (Yakura et al., 1999). Ko et al. (2000) synthesized new steroidal anti-inflammatory antedrugs, demonstrating the application of complex chemical structures in pharmaceuticals (Ko et al., 2000).

Analytical and Physical Characterization

Vogt et al. (2013) conducted a study on polymorphism in a specific pharmaceutical compound, contributing to the field of analytical and physical characterization of chemicals (Vogt et al., 2013).

Conformational Studies and Structural Analysis

Qiu et al. (1998) synthesized new nucleoside analogues with broad-spectrum antiviral activity, highlighting the importance of structural analysis in drug design (Qiu et al., 1998). Aston et al. (2001) focused on computer-aided design of Mn(II) complexes, showcasing the utilization of computational tools in conformational studies (Aston et al., 2001).

Synthesis of Bioactive Molecules

Hartmann et al. (1994) synthesized cyclopropane fatty acids as potential inhibitors of mycolic acid biosynthesis, emphasizing the synthesis of bioactive molecules for therapeutic purposes (Hartmann et al., 1994).

Properties

CAS No.

50657-33-5

Molecular Formula

C36H50ClN3O11

Molecular Weight

736.2 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate

InChI

InChI=1S/C36H50ClN3O11/c1-18(2)32(43)39(7)21(5)33(44)50-27-16-28(41)40(8)23-14-22(15-24(47-9)29(23)37)30(42)19(3)12-11-13-26(48-10)36(46)17-25(49-34(45)38-36)20(4)31-35(27,6)51-31/h11-15,18,20-21,25-27,30-31,42,46H,16-17H2,1-10H3,(H,38,45)/b13-11+,19-12+/t20-,21?,25+,26-,27+,30?,31+,35+,36+/m1/s1

InChI Key

CJFMMFRLGXTVGK-MSCMCLLASA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)O)\C)OC)(NC(=O)O2)O

SMILES

CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)O)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)O)C)OC)(NC(=O)O2)O

Synonyms

colubrinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate
Reactant of Route 2
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate
Reactant of Route 3
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate
Reactant of Route 4
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate
Reactant of Route 5
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate
Reactant of Route 6
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate

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